Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester

Descripción general

Descripción

Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester is a complex organic compound primarily used in proteomics research. It is known for its role in the synthesis of phosphorylated L-arginine derivatives, which are significant in various biochemical pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester involves multiple steps The process typically starts with the protection of the amino group of L-arginine using a carbobenzyloxy (Cbz) groupThe final step involves esterification with benzyl alcohol .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The synthesis requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester undergoes various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amines under specific conditions.

Reduction: The ester groups can be hydrolyzed to carboxylic acids.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include deprotected L-arginine derivatives, which can be further utilized in biochemical studies .

Aplicaciones Científicas De Investigación

Biochemical Research

1.1 Enzyme Inhibition Studies

One of the primary applications of Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester is in enzyme inhibition studies. The compound acts as a substrate or inhibitor for various enzymes, particularly those involved in phosphoinositide signaling pathways. Research has demonstrated that modifications to the arginine residue can significantly alter enzyme activity, making this compound valuable for understanding enzyme mechanisms and interactions.

Case Study: Phosphodiesterase Inhibition

A study investigated the effects of this compound on phosphodiesterases, which are critical for regulating cyclic nucleotide levels in cells. The findings indicated that the compound effectively inhibited specific phosphodiesterase isoforms, leading to increased cyclic AMP levels, which are crucial for numerous cellular processes .

Drug Development

2.1 Anticancer Applications

This compound has shown promise in anticancer research. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for developing new cancer therapies.

Case Study: Apoptosis Induction

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating specific apoptotic pathways. For instance, treatment with the compound resulted in upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, suggesting its potential as a therapeutic agent against malignant tumors .

Molecular Biology Applications

3.1 Peptide Synthesis

The compound is widely used in peptide synthesis as a protecting group for arginine residues. Its stability under various reaction conditions allows for efficient synthesis of complex peptides, which are essential for studying protein interactions and functions.

Table 1: Comparison of Protecting Groups for Arginine in Peptide Synthesis

| Protecting Group | Stability | Cleavage Conditions | Yield |

|---|---|---|---|

| Nalpha-Carbobenzyloxy | High | Acidic conditions | High |

| N-Boc | Moderate | Basic conditions | Moderate |

| N-Fmoc | High | Basic conditions | High |

Therapeutic Potential

4.1 Neurodegenerative Diseases

Research has begun to explore the therapeutic potential of this compound in neurodegenerative diseases. Its ability to modulate nitric oxide synthase activity may provide insights into treatments for conditions like Alzheimer's disease.

Case Study: Neuroprotection

In experimental models of neurodegeneration, the compound demonstrated neuroprotective effects by reducing oxidative stress and inflammation markers, indicating its potential role in developing therapies aimed at neuroprotection .

Mecanismo De Acción

The compound exerts its effects through the phosphorylation of L-arginine residues in proteins. This modification plays a crucial role in regulating protein function and signaling pathways. The molecular targets include various enzymes and receptors involved in cellular signaling .

Comparación Con Compuestos Similares

Similar Compounds

- Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-lysine Benzyl Ester

- Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-ornithine Benzyl Ester

Uniqueness

Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester is unique due to its specific structure, which allows for selective phosphorylation of L-arginine residues. This specificity makes it a valuable tool in studying arginine phosphorylation and its role in cellular processes .

Actividad Biológica

Nα-Carbobenzyloxy-Nω-bis-p-nitrobenzylphospho-L-arginine benzyl ester (CAS Number 105975-49-3) is a phospho-containing derivative of L-arginine, which has garnered attention in biochemical research due to its potential applications in various biological processes. This compound exhibits significant biological activity, particularly in the modulation of nitric oxide synthesis and vascular function.

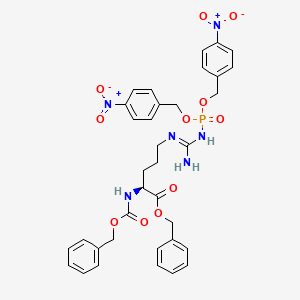

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes both a carbobenzyloxy group and two nitrobenzyl moieties attached to the arginine backbone. This unique arrangement contributes to its biological functionality. The molecular formula is C₁₈H₁₈N₄O₅P, and its structure can be represented as follows:

Nα-Carbobenzyloxy-Nω-bis-p-nitrobenzylphospho-L-arginine benzyl ester acts primarily through its interaction with nitric oxide synthase (NOS) pathways. It has been observed to inhibit NOS activity, leading to decreased production of nitric oxide (NO), a critical signaling molecule involved in vasodilation and other physiological processes.

Key Mechanisms:

- Inhibition of Nitric Oxide Synthase : This compound irreversibly inhibits NOS, thereby affecting vascular tone and endothelial function .

- Endothelial Function Modulation : By altering NO levels, it impacts endothelial-dependent vasodilation and may contribute to vascular pathologies .

In Vitro Studies

In vitro studies have demonstrated that Nα-Carbobenzyloxy-Nω-bis-p-nitrobenzylphospho-L-arginine benzyl ester exhibits potent inhibitory effects on endothelial cells. For instance, it has been shown to significantly reduce NO production in cultured endothelial cells, leading to impaired relaxation responses in blood vessels.

| Study | Findings |

|---|---|

| Demonstrated irreversible inhibition of NOS with subsequent vasoconstriction effects. | |

| Highlighted the compound's role in modulating endothelial function through NO pathways. |

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound on vascular health. Notably, studies indicate that administration leads to increased blood pressure due to decreased NO availability.

Case Studies

- Case Study on Vascular Reactivity : A study involving hypertensive rat models demonstrated that treatment with Nα-Carbobenzyloxy-Nω-bis-p-nitrobenzylphospho-L-arginine benzyl ester resulted in marked increases in systolic blood pressure compared to controls, confirming its role as a potent NOS inhibitor.

- Case Study on Endothelial Dysfunction : In a controlled experiment with diabetic mice, administration of the compound exacerbated endothelial dysfunction, evidenced by reduced acetylcholine-induced vasodilation.

Propiedades

IUPAC Name |

benzyl (2S)-5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37N6O11P/c36-34(39-53(48,51-24-28-13-17-30(18-14-28)40(44)45)52-25-29-15-19-31(20-16-29)41(46)47)37-21-7-12-32(33(42)49-22-26-8-3-1-4-9-26)38-35(43)50-23-27-10-5-2-6-11-27/h1-6,8-11,13-20,32H,7,12,21-25H2,(H,38,43)(H3,36,37,39,48)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQNYHXDWRTOCW-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)NP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)NP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37N6O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675552 | |

| Record name | Benzyl (E)-N~5~-[amino({bis[(4-nitrophenyl)methoxy]phosphoryl}amino)methylidene]-N~2~-[(benzyloxy)carbonyl]-L-ornithinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105975-49-3 | |

| Record name | Benzyl (E)-N~5~-[amino({bis[(4-nitrophenyl)methoxy]phosphoryl}amino)methylidene]-N~2~-[(benzyloxy)carbonyl]-L-ornithinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.